Cas no 2228941-60-2 (1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
L'1-(2,3-diidro-1H-inden-5-il)-3-idrossiciclobutano-1-carbossilico è un composto organico strutturalmente caratterizzato da un nucleo indanico legato a un acido carbossilico ciclobutanico idrossilato. La sua architettura molecolare combina la rigidità del gruppo indanico con la flessibilità del ciclobutano, offrendo interessanti proprietà stereochimiche. La presenza del gruppo idrossile in posizione 3 del ciclobutano conferisce polarità alla molecola, influenzandone la solubilità e le interazioni intermolecolari. Questo acido carbossilico funzionalizzato trova potenziale applicazione come intermedio sintetico in chimica farmaceutica, in particolare per lo sviluppo di molecole biologicamente attive. La sua struttura ibrida permette un'ottima modulazione delle proprietà farmacocinetiche, mentre il gruppo carbossilico offre siti reattivi per ulteriori derivatizzazioni. La stabilità del sistema biciclico ne facilita la manipolazione in condizioni sintetiche standard.
2228941-60-2 structure
Product Name:1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid
Numero CAS:2228941-60-2
MF:C14H16O3
MW:232.275044441223
CID:6396420
PubChem ID:165672829
Update Time:2025-08-05
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-1746184
- 2228941-60-2
-
- Inchi: 1S/C14H16O3/c15-12-7-14(8-12,13(16)17)11-5-4-9-2-1-3-10(9)6-11/h4-6,12,15H,1-3,7-8H2,(H,16,17)
- Chiave InChI: OGUIUNFLNMNANA-UHFFFAOYSA-N
- Sorrisi: OC1CC(C(=O)O)(C2C=CC3CCCC=3C=2)C1
Proprietà calcolate
- Massa esatta: 232.109944368g/mol
- Massa monoisotopica: 232.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 319
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 57.5Ų
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746184-0.05g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-0.1g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-0.25g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-0.5g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-1.0g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1746184-2.5g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-5.0g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1746184-10.0g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1746184-1g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1746184-5g |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2228941-60-2 | 5g |
$3812.0 | 2023-09-20 |
1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid Letteratura correlata
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
2228941-60-2 (1-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclobutane-1-carboxylic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso